molecular formula C18H15ClN4O3S2 B2942642 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 894947-08-1

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2942642
CAS RN: 894947-08-1
M. Wt: 434.91
InChI Key: JFUQXBCDYLWOCC-UHFFFAOYSA-N
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Description

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in various fields such as cancer research, drug discovery, and medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Study of Serotonin Receptor Antagonists One significant application involves the synthesis and evaluation of derivatives for their binding affinity and inhibition of functional cellular responses to serotonin, indicating potential use in neuroscience and pharmacology research. Specifically, compounds related to the target molecule have demonstrated selective activity as serotonin 5-HT6 receptor antagonists, highlighting their potential in developing treatments for neurological conditions (Ivachtchenko et al., 2010).

Antimicrobial Activity Another area of application is in antimicrobial research, where derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This includes work on novel heterocyclic compounds incorporating the sulfamido moiety, suggesting roles in addressing microbial resistance and infection control (Nunna et al., 2014).

Crystal Structure Analysis The compound's derivatives have also been used in crystallography to understand molecular and atomic arrangements, which is vital for drug design and material science. The crystal structure analysis of related complexes provides insights into molecular interactions and stability (Obaleye et al., 2008).

Synthetic Chemistry and Drug Development In synthetic chemistry, these compounds serve as precursors for developing various pharmacologically active molecules. Research in this domain explores the synthesis of novel compounds with potential antitumor, antibacterial, and enzyme inhibition activities, thereby contributing to the broader drug discovery process (Sherif et al., 1997).

Enzyme Inhibition Studies Furthermore, the compound's relevance extends to studying enzyme inhibitors, particularly in the context of antifolate research for cancer therapy. This includes the synthesis of analogues as potential inhibitors of thymidylate synthase, demonstrating applications in designing anticancer agents (Gangjee et al., 1996).

properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c19-12-5-4-6-13(9-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-7-2-1-3-8-14/h1-10H,11H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUQXBCDYLWOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

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